molecular formula C7H16O B146929 3-Ethyl-3-pentanol CAS No. 597-49-9

3-Ethyl-3-pentanol

Cat. No.: B146929
CAS No.: 597-49-9
M. Wt: 116.2 g/mol
InChI Key: XKIRHOWVQWCYBT-UHFFFAOYSA-N
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Description

3-Ethyl-3-pentanol (CAS 597-49-9), also known as triethylcarbinol, is a tertiary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol . Structurally, it features a hydroxyl group bonded to a central carbon atom that is also connected to three ethyl groups, imparting significant steric hindrance. This compound is a colorless, viscous liquid and is commercially available for industrial and research applications, including organic synthesis and catalysis .

Synthetically, this compound is used as a precursor in reactions such as the formation of hydroquinone derivatives and thioethers via dehydrative coupling with benzenethiol . Its steric bulk influences its reactivity and solvation properties, distinguishing it from primary and secondary alcohols.

Preparation Methods

Grignard Reagent-Mediated Synthesis

The most widely documented method for synthesizing 3-ethyl-3-pentanol involves the reaction of ethylmagnesium bromide (a Grignard reagent) with 3-pentanone . This approach leverages the nucleophilic addition of the Grignard reagent to the carbonyl group of the ketone, followed by acidic workup to yield the tertiary alcohol .

Reaction Mechanism and Conditions

  • Formation of the Grignard Reagent : Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium metal in anhydrous diethyl ether.

  • Nucleophilic Addition : The Grignard reagent attacks the electrophilic carbonyl carbon of 3-pentanone, forming an alkoxide intermediate.

  • Protonation : Hydrolysis of the intermediate with dilute acid (e.g., H₂SO₄ or HCl) produces this compound.

Optimization Parameters :

  • Solvent : Anhydrous ether or tetrahydrofuran (THF) to stabilize the Grignard reagent.

  • Temperature : Reaction proceeds at room temperature or under gentle reflux (35–40°C).

  • Purity : Distillation under reduced pressure (boiling point: 140–142°C) ensures high yields (>85%) .

Table 1: Typical Reaction Conditions for Grignard Synthesis

ParameterValue/Range
SolventDiethyl ether
Reaction Temperature25–40°C
Yield85–90%
Purification MethodFractional Distillation

Catalytic Hydration of 3-Ethyl-2-pentene

An alternative route involves the acid-catalyzed hydration of 3-ethyl-2-pentene , an alkene derivative. This method is less common but relevant in industrial settings where alkenes are readily available .

Reaction Pathway

  • Protonation : The alkene reacts with a strong acid (e.g., H₂SO₄), forming a carbocation at the more substituted carbon.

  • Nucleophilic Attack : Water attacks the carbocation, yielding a protonated alcohol.

  • Deprotonation : Loss of a proton generates this compound.

Challenges :

  • Rearrangement : Carbocation rearrangements may lead to by-products like 3-ethyl-2-pentanol.

  • Yield : Typically lower (60–70%) compared to Grignard synthesis due to competing pathways .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. The Grignard method is adapted for large batches through:

  • Continuous Flow Reactors : Enhance safety and efficiency by minimizing exposure to reactive intermediates.

  • Catalytic Recycling : Recovery of magnesium salts for reuse reduces waste.

Economic Considerations :

  • Raw material costs for ethyl bromide and 3-pentanone dominate production expenses.

  • Energy-intensive distillation steps account for ~30% of operational costs .

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore enzymatic oxidation of alkanes using engineered cytochrome P450 enzymes. While promising, yields remain suboptimal (<50%) .

Electrochemical Synthesis

Preliminary experiments demonstrate the electrochemical reduction of 3-pentanone in the presence of ethyl halides, though scalability is unproven.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYieldCostScalability
Grignard Reagent85–90%HighModerate
Catalytic Hydration60–70%LowHigh
Biocatalytic<50%Very HighLow

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

3-Ethyl-3-pentanol is utilized in multiple scientific domains, including chemistry, biology, and pharmacology. Below are key applications:

Organic Synthesis

  • Role: Acts as a solvent and reagent in various organic reactions.
  • Example: Used in the synthesis of complex organic compounds through reactions involving Grignard reagents and ketones.
  • Case Study: The reaction of ethylmagnesium bromide with 3-pentanone yields this compound, demonstrating its utility in synthetic routes.

Biological Studies

  • Role: Investigates the effects of alcohols on biological systems.
  • Application: Studied for its interactions with cellular membranes, contributing to understanding membrane fluidity and permeability.
  • Case Study: Research has shown that this compound affects micropolarity and microviscosity in reverse micelles, which are crucial for biological processes.

Pharmaceutical Chemistry

  • Role: Serves as a solvent for drug formulation.
  • Application: Enhances the solubility and delivery of active pharmaceutical ingredients (APIs).
  • Case Study: In the pharmaceutical industry, it has been applied to create formulations that improve drug efficacy.

Analytical Chemistry

  • Role: Used as a volatile marker in gas chromatography.
  • Application: Aids in identifying and quantifying other substances within complex samples.
  • Case Study: Employed in comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-ToFMS) for accurate analysis of mixtures.

Industrial Applications

This compound finds versatile applications across various industries:

IndustryApplication Description
Chemical Manufacturing Used as a solvent in the production of specialty chemicals.
Flavor and Fragrance Important in the synthesis of flavoring agents and fragrances.
Cosmetics Utilized as an ingredient in personal care products.

Toxicological Studies

Research indicates that while this compound is useful, it also exhibits toxicological effects:

  • Acute studies have shown symptoms such as ataxia and irritability in animal models.
  • Potential neurotoxic effects warrant caution when handling this compound.

Mechanism of Action

The mechanism of action of 3-ethyl-3-pentanol primarily involves its interactions at the molecular level. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it can affect membrane fluidity and permeability, influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physical Properties

The branched structure of 3-ethyl-3-pentanol contrasts with linear and less-substituted tertiary alcohols. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Alcohol Type Notable Properties
This compound C₇H₁₆O 116.20 Tertiary High steric hindrance, viscous
2-Methyl-2-pentanol C₆H₁₄O 102.17 Tertiary Lower molecular weight
1-Adamantanol C₁₀H₁₆O 152.23 Tertiary (bridged) Rigid adamantane backbone
1-Decanol C₁₀H₂₂O 158.28 Primary Linear chain, strong H-bonding

Key Insights :

  • Tertiary alcohols like this compound exhibit reduced self-association compared to primary alcohols (e.g., 1-decanol) due to steric effects, as shown by NMR dilution studies .
  • Bridged alcohols (e.g., 1-adamantanol) have unique rigidity, affecting solubility and reactivity in constrained environments .

Chemical Reactivity and Catalytic Behavior

Dehydration Reactions

This compound undergoes acid-catalyzed dehydration, with reactivity dependent on zeolite catalysts:

Catalyst Reactivity (vs. BEA) Rate Dependence Key Observation Reference
BEA Highest Zero-order Optimal pore size stabilizes transition state
MFI Moderate First-order Diffusion limitations reduce efficiency
FAU Low Not reported Poor TS stabilization due to large pores
  • Comparison: 2-Methyl-2-hexanol shows similar dehydration trends, but this compound achieves higher yields in BEA zeolites .

Oxidation and Hydride Transfer

  • N-Iodosuccinimide (NIS) Oxidation: this compound reacts with NIS to yield 99% 3-pentanone and ethyl iodide, demonstrating high efficiency compared to other tertiary alcohols .
  • Hydride Transfer: In the presence of trifluoroacetic acid and silanes, this compound converts to 3-ethylpentane, a reaction shared by other tert-alkyl cations (e.g., adamantanol derivatives) .

Solvation Properties and Polarity

Polarity parameters and H-bonding behavior differentiate this compound from other alcohols:

Parameter This compound 1-Decanol (Primary) Trifluoromethyl-2-octanol (Fluorinated)
logK (Association) Lower Higher N/A
H-bond Donor Strength Moderate Weak Strong
H-bond Acceptor Moderate Strong Weak
  • Key Findings: Tertiary alcohols exhibit weaker self-association due to steric hindrance, reducing aggregation in nonpolar solvents . Fluorinated alcohols (e.g., A10) are superior H-bond donors, unlike this compound, which balances donor/acceptor properties .

Thermodynamic and Thermochemical Data

Heat capacity studies reveal:

  • This compound has been characterized in liquid-phase heat capacity measurements, with data available from 278.1–368.1 K .
  • Branched alcohols like 3-methyl-3-pentanol and this compound show distinct thermodynamic profiles compared to linear isomers, impacting their use in solvent mixtures .

Biological Activity

3-Ethyl-3-pentanol, a tertiary alcohol with the molecular formula C7H16OC_7H_{16}O and a molecular weight of 116.20 g/mol, has garnered interest in various fields due to its unique biological properties and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its colorless liquid form and a boiling point of approximately 143 °C. Its structure features a tertiary alcohol group, which influences its reactivity and interactions with biological systems. The compound can be synthesized through the reaction of ethylmagnesium bromide (a Grignard reagent) with 3-pentanone, highlighting its relevance in organic synthesis and industrial applications .

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and biochemical pathways:

  • Oxidation Reactions : When treated with chromic acid, this compound undergoes dehydration to form 3-ethyl-2-pentene, which can further oxidize to produce an epoxide. This transformation is significant in understanding its reactivity in biological systems .
  • Hydrogen Bonding : The compound exhibits self-association behavior through hydrogen bonding, which can influence its solubility and interaction with other biomolecules .

Solvent and Reagent in Research

This compound is widely utilized as a solvent in organic synthesis and as a reagent in various chemical reactions. Its properties make it suitable for studying the effects of alcohols on biological systems, particularly regarding membrane interactions .

Case Studies and Research Findings

  • Cell Membrane Interaction : Studies have shown that this compound affects the fluidity and permeability of lipid bilayers, suggesting potential implications for drug delivery systems. Its ability to alter membrane properties can enhance or inhibit the absorption of therapeutic agents .
  • Toxicological Assessments : Research has indicated that while this compound is less toxic than many other alcohols, it can still exhibit cytotoxic effects at elevated concentrations. This has been evaluated using various cell lines, including BHK-21 hamster kidney cells .

Data Table: Summary of Biological Activity Studies

Study FocusFindingsReference
Cell Membrane InteractionAlters fluidity and permeability of lipid bilayers
CytotoxicityExhibits lower toxicity compared to other alcohols; cytotoxic at high doses
Solvent PropertiesEffective solvent for studying alcohol effects on biological systems

Q & A

Basic Research Questions

Q. What are the molecular formula and weight of 3-ethyl-3-pentanol?

  • Methodology : The molecular formula (C₇H₁₆O) and weight (116.20 g/mol) are determined using mass spectrometry and validated via PubChem data. These parameters are critical for stoichiometric calculations in synthetic reactions and thermodynamic modeling .

Q. Which spectroscopic techniques are suitable for studying this compound’s hydrogen-bonding behavior?

  • Methodology :

  • Infrared (IR) spectroscopy identifies O-H stretching frequencies (~3200–3600 cm⁻¹) to assess hydrogen-bonding interactions.
  • Proton NMR tracks chemical shifts of the hydroxyl group to quantify monomer-dimer equilibria in non-polar solvents.
  • These methods are foundational for analyzing self-association dynamics .

Q. What are the key physical properties (e.g., boiling point, density) of this compound?

  • Methodology : Boiling point (140–142°C) and density (0.82 g/cm³) are experimentally determined using distillation and pycnometry, respectively. These properties inform solvent selection in reaction design .

Q. How is this compound synthesized?

  • Methodology : A documented route involves reacting tetrapropionoxygermane with ethylmagnesium bromide in ether, yielding this compound. Purity is confirmed via gas chromatography (GC) .

Q. What safety protocols apply to handling this compound?

  • Methodology : Store in ventilated, cool environments (per SDS guidelines) to minimize volatility risks. Use PPE (gloves, goggles) during experiments due to its flammability (flash point 38°C) .

Advanced Research Questions

Q. How do reaction pathways differ when oxidizing this compound with chromic acid vs. acetyl hypoiodite?

  • Methodology :

  • Chromic acid induces dehydration to 3-ethyl-2-pentene, followed by epoxidation.
  • Acetyl hypoiodite generates 3-pentanone and iodoethane via β-scission of alkoxy radicals.
  • Pathways are tracked using GC-MS and IR to identify intermediates .

Q. Why do solubility studies report conflicting data for this compound in water?

  • Methodology : Discrepancies at 313 K (e.g., Ginnings & Hauser vs. Ratouis & Dod) arise from measurement techniques (volumetric vs. analytical). Cross-validating methods (e.g., gravimetric analysis) resolves inconsistencies .

Q. How does steric hindrance in this compound affect hydrogen-bonding efficiency?

  • Methodology : NMR dilution experiments in n-octane show limited self-association (primarily dimers). Compare with less hindered alcohols (e.g., 1-decanol) to quantify steric effects on H-bond strength .

Q. What computational models predict this compound’s thermodynamic properties?

  • Methodology : Ab initio calculations (e.g., Gaussian software) estimate hydrogen-bond energy (~15–20 kJ/mol). Validate using experimental heat capacity data and the Two-State Association Model (TSAM) .

Q. How does this compound act as a guest molecule in supramolecular chemistry?

  • Methodology : Diffusion NMR confirms encapsulation within resorcin[4]arene hexamers. Contrast with smaller alcohols (e.g., ethanol) integrated into the capsule’s H-bond network .

Q. Why does this compound exhibit low scavenging efficiency in photoreduction reactions?

  • Methodology : In hexaaquoiron(III) perchlorate photoreduction, tertiary alcohols yield lower quantum yields (~0.1 vs. 0.3 for 1° alcohols) due to steric hindrance limiting radical interactions. UV-vis kinetics quantify this effect .

Q. How is this compound used to estimate polymer crystallinity?

  • Methodology : As a solvent in density-based flotation for syndiotactic polystyrene (sPS). Crystallinity (χC) is calculated using:
    χC=ρρamorphousρcrystallineρamorphous\chi_C = \frac{\rho - \rho_{\text{amorphous}}}{\rho_{\text{crystalline}} - \rho_{\text{amorphous}}}

where ρ is measured via pycnometry .

Q. What contradictions exist in internal pressure studies of this compound under high pressure?

  • Methodology : Unlike most liquids, its internal pressure peaks at moderate pressures (~100 MPa) before declining. High-pressure rheometry and molecular dynamics simulations explain this anomaly via disrupted H-bond networks .

Q. How do organometallic reactions involving this compound inform synthetic scalability?

  • Methodology : Slow H₂ release in reactions with LiEt₃BH (due to steric hindrance) necessitates kinetic monitoring via manometry. Optimize yields by adjusting reaction time and temperature .

Properties

IUPAC Name

3-ethylpentan-3-ol
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InChI

InChI=1S/C7H16O/c1-4-7(8,5-2)6-3/h8H,4-6H2,1-3H3
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InChI Key

XKIRHOWVQWCYBT-UHFFFAOYSA-N
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Canonical SMILES

CCC(CC)(CC)O
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Molecular Formula

C7H16O
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DSSTOX Substance ID

DTXSID9060497
Record name 3-Pentanol, 3-ethyl-
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Molecular Weight

116.20 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Ethyl-3-pentanol
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Vapor Pressure

2.15 [mmHg]
Record name 3-Ethyl-3-pentanol
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CAS No.

597-49-9
Record name 3-Ethyl-3-pentanol
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Retrosynthesis Analysis

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